molecular formula C9H9F3N2O B2820642 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine CAS No. 2202325-40-2

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine

Cat. No. B2820642
CAS RN: 2202325-40-2
M. Wt: 218.179
InChI Key: KNQJSADAZJFSKV-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a pyrimidine ring, which is a basic structure in many important biological compounds. It also contains a trifluoromethyl group, which is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of pharmaceuticals and agrochemicals .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons . A method for the trifluoromethylation of secondary amines has been developed, which could potentially be applied to the synthesis of your compound .


Molecular Structure Analysis

The trifluoromethyl group in the compound could potentially form three equivalent C–F bonds . These bonds are the strongest single bonds in organic compounds and their activation is a challenging task in organic synthesis .


Chemical Reactions Analysis

The trifluoromethyl group has been incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl-containing compounds are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Scientific Research Applications

Herbicidal Activity

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine compounds have been identified for their valuable herbicidal properties. These compounds are particularly effective when applied pre-emergence in crops like cotton and sunflower. The cyclopropylmethoxy group at the 4-position of the pyrimidine nucleus contributes to this activity, offering a potential avenue for developing new herbicides (Krämer, 1997).

Antiviral Properties

Research has explored the antiviral capabilities of pyrimidine derivatives, including those with substitutions that may relate to the cyclopropylmethoxy and trifluoromethyl groups. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture. These findings suggest that modifications to the pyrimidine structure could enhance antiviral efficacy, offering a path for the development of new antiviral drugs (Hocková et al., 2003).

Antimalarial Research

The search for effective antimalarial agents has led to the examination of trifluoromethyl-substituted pyridine and pyrimidine analogues. JPC-3210, a compound featuring a trifluoromethyl group similar to that in 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine, was selected as a lead compound for malaria treatment and prevention. It demonstrated superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and showed promising in vivo efficacy in murine malaria models (Chavchich et al., 2016).

Antitumor Applications

Modifications of pyrimidine derivatives, initially developed as antiviral agents, have yielded compounds with potent antitumor activity. By introducing specific groups to the pyrimidine ring and altering the structure of attached groups, researchers have identified derivatives with significant inhibitory effects on tumor cell proliferation and specific protein kinases involved in cancer progression. This highlights the potential of pyrimidine derivatives, including those related to 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine, in the development of new cancer treatments (Kimura et al., 2006).

Future Directions

The field of trifluoromethylation reactions has seen enormous growth in the last decade . Future research will likely continue to explore new methods for the synthesis and application of trifluoromethyl-containing compounds.

properties

IUPAC Name

2-(cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-4-13-8(14-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQJSADAZJFSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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